Product packaging for 4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one(Cat. No.:CAS No. 130221-78-2)

4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one

Cat. No.: B158411
CAS No.: 130221-78-2
M. Wt: 158.15 g/mol
InChI Key: YFXXJQJIGQHZSG-UHFFFAOYSA-N
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Description

Overview of 1,3-Dioxolan-2-one and 1,3-Dioxolan-4-one (B8650053) Derivatives in Chemical Research

The 1,3-dioxolan-2-one ring system, also known as ethylene (B1197577) carbonate, and its derivatives are of significant interest in organic chemistry. nbinno.com These compounds are recognized for their utility as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors in the synthesis of various polymers and fine chemicals. nbinno.comresearchgate.net Their synthesis often involves the cycloaddition of carbon dioxide to epoxides, representing a green chemistry approach to CO2 utilization. researchgate.net

Similarly, 1,3-dioxolan-4-one derivatives, derived from α-hydroxy acids, have proven valuable in asymmetric synthesis. mdpi.comresearchgate.netnih.gov They can serve as chiral building blocks, enabling the stereocontrolled synthesis of complex molecules. mdpi.comresearchgate.netnih.gov The reactivity of both these dioxolanone cores allows for a wide range of chemical transformations, making them versatile intermediates in organic synthesis.

Significance of the 4-(Prop-1-enoxymethyl) Moiety in Cyclic Carbonate Scaffolds

The presence of a 4-(prop-1-enoxymethyl) moiety introduces a valuable functional handle onto the cyclic carbonate scaffold. The vinyl ether group is susceptible to a variety of chemical transformations. For instance, it can undergo hydrolysis to an aldehyde, participate in cycloaddition reactions, and serve as a monomer in polymerization processes. This dual functionality of the molecule—the reactive cyclic carbonate and the versatile vinyl ether—opens up possibilities for creating complex molecular architectures and functional materials.

Research Landscape and Emerging Areas for Functionalized Cyclic Carbonates

The research landscape for functionalized cyclic carbonates is rapidly expanding, driven by the demand for sustainable and high-performance materials. rsc.orgacs.orgbirmingham.ac.uk A significant area of focus is their application in polymer chemistry. rsc.org The ring-opening polymerization of functionalized cyclic carbonates allows for the synthesis of polycarbonates with tailored properties, such as biodegradability and biocompatibility, making them suitable for biomedical applications like drug delivery. ibm.com

Furthermore, the development of novel catalytic systems for the synthesis of functionalized cyclic carbonates from CO2 and epoxides remains an active area of research. publish.csiro.au The goal is to create more efficient and selective catalysts that can operate under mild conditions. publish.csiro.au The unique reactivity of the functional groups on these cyclic carbonates is also being explored for the development of "smart" materials that can respond to external stimuli. As research continues, the potential applications for compounds like 4-(prop-1-enoxymethyl)-1,3-dioxolan-2-one are expected to grow, particularly in the fields of materials science and sustainable chemistry. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O4 B158411 4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one CAS No. 130221-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(prop-1-enoxymethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-3-9-4-6-5-10-7(8)11-6/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXXJQJIGQHZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=COCC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401288
Record name 4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130221-78-2
Record name 4-[(1-Propen-1-yloxy)methyl]-1,3-dioxolan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130221-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 4 Prop 1 Enoxymethyl 1,3 Dioxolan 2 One and Analogues

Direct Synthesis of 4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one

The most prominent and direct method for synthesizing 4-((prop-2-en-1-yloxy)methyl)-1,3-dioxolan-2-one, an isomer and close analogue of the target compound, is the atom-economical cycloaddition of carbon dioxide (CO2) to allyl glycidyl (B131873) ether (AGE). researchgate.netmdpi.com This reaction is a cornerstone of green chemistry, converting an industrial epoxide and a greenhouse gas into a valuable cyclic carbonate. rsc.orgnih.gov The process is typically facilitated by a catalyst under controlled temperature and pressure. researchgate.net

For instance, alkylmethylimidazolium-based ionic liquids have been used as catalysts for the reaction between CO2 and AGE at 100 °C and 9.6 bar of pressure, achieving good yields over 48 hours. researchgate.net Another approach involves using a binary catalyst system, such as CoMOF-2 with potassium iodide (KI), which can achieve high conversions under specific conditions. mdpi.com

Alternatively, a method not involving CO2 cycloaddition has been reported for the synthesis of 4-[(Prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC). This involves the reaction of 3-(allyloxy)-1,2-propanediol with diethyl carbonate, using potassium carbonate (K2CO3) as a catalyst. researchgate.net

Synthesis of Substituted 1,3-Dioxolan-2-ones via Carbon Dioxide Cycloaddition to Epoxides

The synthesis of five-membered cyclic carbonates through the [3+2] cycloaddition of carbon dioxide to epoxides is a widely researched and commercially viable method. nih.govchim.it This reaction is highly valued for its 100% atom economy and its use of CO2 as a non-toxic, renewable C1 building block. nih.govhep.com.cn The general mechanism involves the activation of the epoxide by a catalyst, followed by a nucleophilic attack that opens the epoxide ring. The resulting intermediate then reacts with CO2, and a subsequent intramolecular cyclization yields the 1,3-dioxolan-2-one product. mdpi.com This process is thermodynamically favorable because the high free energy of the epoxide helps to overcome the stability of CO2. nih.gov The resulting cyclic carbonates are widely used as green polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polymers and fine chemicals. nih.govhep.com.cn

Catalytic Systems for Cyclic Carbonate Formation

The success of the CO2 cycloaddition reaction heavily relies on the choice of catalyst. A vast array of catalytic systems has been developed to improve efficiency, selectivity, and reaction conditions. These systems can be broadly categorized as homogeneous and heterogeneous.

Homogeneous catalysts include metal halides, quaternary ammonium (B1175870) salts, ionic liquids, and various metal-organic complexes. researchgate.nethep.com.cn For example, a bifunctional complex formed in-situ from calcium iodide (CaI2) and 18-crown-6 (B118740) ether can catalyze the coupling of CO2 to various terminal epoxides under ambient conditions. chim.it Binary systems combining a Lewis acid with a nucleophile, such as tetrahydroxydiboron (B82485) with tetrabutylammonium (B224687) iodide (TBAI), have also proven highly efficient for the cycloaddition reaction at room temperature and atmospheric pressure. acs.org

Heterogeneous catalysts are prized for their ease of separation and recyclability. Examples include layered double hydroxides (LDH), metal-organic frameworks (MOFs), and catalysts supported on silica (B1680970) or polymers. mdpi.comdntb.gov.ua A binary system of MgFeAL-LDH with tetrabutylammonium bromide (TBAB) showed high conversion and selectivity for various epoxides at 50 °C and 5 bar. mdpi.com Similarly, CoMOF-2 paired with KI demonstrated excellent activity for epoxide-CO2 cycloaddition. mdpi.com

The table below summarizes various catalytic systems used for the synthesis of cyclic carbonates from different epoxides.

Epoxide SubstrateCatalystCo-catalyst/SolventTemperature (°C)PressureTime (h)Conversion/Yield (%)Reference
Allyl Glycidyl EtherAlkylmethylimidazolium ILNone1009.6 bar48Good Yield researchgate.net
Propylene OxideCaI218-crown-6 ether251 atm24>99% Yield chim.it
Various Terminal EpoxidesTetrahydroxydiboronTBAIRT1 bar-Moderate to High Yields acs.org
EpichlorohydrinMgFeAL-LDHTBAB505 bar798% Conversion mdpi.com
Allyl Glycidyl EtherImidazolinium functionalized metal complexSolvent-free1200.1 MPa->99% Yield researchgate.net
Propylene Oxide(2,6-dimethylphenyl)boronic acidTBAI/H2O501 MPa-- acs.org

Green Chemistry Approaches in Dioxolanone Synthesis

The synthesis of dioxolanones, particularly via CO2 cycloaddition, is a prime example of green chemistry principles in action. rsc.org The core of this approach is the utilization of waste CO2 as a renewable carbon source, contributing to carbon capture and utilization (CCU) strategies. mdpi.com

A significant focus in green catalytic design is the development of halogen-free catalysts . Traditional catalysts often rely on halide anions (e.g., from TBAI or TBAB) as nucleophiles, but these can cause equipment corrosion and product contamination. hep.com.cn To address this, researchers have developed alternatives where nucleophilic sites like amines or carboxyl anions are used to activate the epoxide. hep.com.cn Bifunctional catalysts with Lewis acid-base sites that synergistically activate both CO2 and the epoxide are also a key area of halogen-free research. hep.com.cn

The use of benign solvents , or the elimination of solvents altogether, is another green objective. Water, often considered a contaminant, has been re-evaluated as a beneficial reaction component. mdpi.com It can act as a hydrogen bond donor (HBD) to enhance catalyst performance and facilitate catalyst recycling through biphasic systems. mdpi.comnih.gov For example, the presence of water can significantly accelerate the cycloaddition reaction catalyzed by quaternary ammonium halide salts. nih.gov

Finally, designing reactions that proceed under mild conditions (i.e., low temperature and atmospheric pressure) reduces energy consumption. Catalytic systems like the CaI2/18-crown-6 ether complex or the tetrahydroxydiboron/TBAI system are notable for their ability to promote cyclic carbonate formation under ambient or near-ambient conditions. chim.itacs.org

Nucleophilic Substitution Reactions in Dioxolanone Synthesis

Beyond the direct cycloaddition of CO2 to epoxides, substituted 1,3-dioxolan-2-ones can be synthesized by modifying a pre-formed dioxolanone ring. Nucleophilic substitution reactions are a primary method for achieving this functionalization.

A key example is the synthesis of 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) from 4-(hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerol (B35011) carbonate. sigmaaldrich.com This reaction proceeds via a Williamson ether synthesis, where the hydroxyl group of glycerol carbonate is deprotonated to form an alkoxide, which then acts as a nucleophile, attacking an allyl halide such as 3-bromoprop-1-ene to form the desired ether linkage. sigmaaldrich.com This strategy allows for the introduction of various side chains onto the dioxolanone scaffold, starting from a readily available and renewable precursor like glycerol carbonate.

Dioxolanone SubstrateReagentReaction TypeProductReference
4-(Hydroxymethyl)-1,3-dioxolan-2-one3-Bromoprop-1-eneWilliamson ether synthesis4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one sigmaaldrich.com
4-(Hydroxymethyl)-1,3-dioxolan-2-onePhenylacetyl chlorideEsterification(2-Oxo-1,3-dioxolan-4-yl)methyl benzeneacetate sigmaaldrich.com

One-Pot Synthetic Approaches to Dioxolan-2-one Derivatives

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of dioxolanone derivatives, such approaches are highly desirable.

A notable one-pot strategy involves the synthesis of 1,3,4-oxadiazol-2(3H)-ones from CO2, hydrazines, and aldehydes, demonstrating the potential of integrating CO2 as a C1 synthon in multi-component reactions. rsc.org While this produces a different heterocyclic structure, the principle is applicable. In the context of 1,3-dioxolan-2-ones, a theoretical one-pot approach could involve the tandem epoxidation of an alkene followed by the in-situ catalytic cycloaddition of CO2 to the newly formed epoxide. This would streamline the process from simple alkenes to valuable cyclic carbonates.

Stereoselective Synthesis of 1,3-Dioxolane (B20135) Derivatives

Controlling stereochemistry is crucial in the synthesis of complex organic molecules. For 1,3-dioxolane derivatives, including the -2-one subclass, several stereoselective strategies have been developed.

For 1,3-dioxolan-2-ones specifically, the most direct method for stereocontrol is the cycloaddition of CO2 to an enantiomerically pure epoxide. This reaction typically proceeds with retention of stereochemistry, meaning a chiral epoxide will yield a corresponding chiral cyclic carbonate.

More broadly, for the synthesis of 1,3-dioxolanes (cyclic acetals or ketals), stereoselective methods often involve the reaction of carbonyl compounds with chiral diols or the use of chiral catalysts. nih.govorganic-chemistry.org For example, new chiral 1,3-dioxolanes with high enantiomeric excess (>99% ee) have been synthesized from salicylaldehyde (B1680747) and various commercially available chiral diols, using Montmorillonite K10 clay as a catalyst. nih.gov

Another advanced strategy involves a three-component assembly. In one such method, an alkene, a carboxylic acid, and a silyl (B83357) enol ether are stereoselectively combined. nih.gov The reaction is mediated by a hypervalent iodine reagent and proceeds through a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the nucleophile to form the final substituted 1,3-dioxolane product with high stereocontrol. nih.gov

Asymmetric Approaches to Dioxolanes

The asymmetric synthesis of dioxolanes, which establishes specific stereoisomers, is critical for controlling the properties of the final products. Organocatalysis and methods involving the desymmetrization of meso-compounds are prominent strategies.

A novel approach involves the asymmetric formal [3+2] cycloaddition reaction, which can be used for the synthesis of 1,3-dioxolanes. nih.gov This reaction utilizes cinchona-alkaloid-thiourea-based bifunctional organocatalysts and proceeds through the formation of hemiacetal intermediates between γ-hydroxy-α,β-unsaturated ketones and aldehydes. nih.gov This method offers a pathway to chiral dioxolanes by controlling the stereochemical outcome of the cycloaddition.

Another significant strategy is the asymmetric Lewis acid-mediated enantioselective ring opening of meso 1,3-dioxolanes. researchgate.net This process effectively desymmetrizes achiral meso-diols, which are precursors to the dioxolane ring, to create chiral structures. researchgate.net The choice of nucleophile and catalyst system is crucial in determining the stereoselectivity of the ring-opening process. researchgate.net Furthermore, bimetallic catalytic systems, such as a combination of a Rh(II) salt and a chiral N,N′-dioxide–Sm(III) complex, have been developed for asymmetric tandem reactions that can produce complex heterocyclic systems with high enantioselectivity. rsc.orgnih.gov While applied to dihydro-1,3-dioxepines, the principles of using dual catalytic systems to control stereochemistry are applicable to the broader class of oxygen-containing heterocycles, including dioxolanes. rsc.orgnih.gov

Role of Hypervalent Iodine in Stereoselective Dioxolane Formation

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are effective and environmentally benign oxidants that play a important role in the stereoselective synthesis of 1,3-dioxolanes. nih.govresearchgate.netresearchgate.net These reagents facilitate oxidative difunctionalization of alkenes, where two nucleophiles are added across the double bond. nih.govresearchgate.net

A key methodology is a three-component assembly involving an alkene, a carboxylic acid, and a silyl enol ether, mediated by a hypervalent iodine reagent. nih.gov The reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. nih.govresearchgate.net This electrophilic intermediate is then trapped stereoselectively by the carbon nucleophile (silyl enol ether), completing the formation of the substituted dioxolane product. nih.gov The stereochemistry of the starting alkene dictates the stereochemistry of the final product; cis-alkenes typically yield meso products, while trans-alkenes result in chiral racemic isomers. researchgate.net This method provides a powerful tool for constructing substituted dioxolane rings with defined relative stereochemistry. nih.gov

Table 1: Stereoselective Dioxolane Formation via Hypervalent Iodine Oxidation

Alkene Substrate Carboxylic Acid Carbon Nucleophile Key Intermediate Stereochemical Outcome
cis-Alkene Acetic Acid Silyl Enol Ether meso-1,3-Dioxolan-2-yl cation meso-Dioxolane Product

Synthesis of 1,3-Dioxolan-4-one (B8650053) Monomers from α-Hydroxy Acids

1,3-Dioxolan-4-ones are a closely related class of compounds that serve as important monomers for the synthesis of biodegradable aliphatic polyesters. researchgate.netrsc.org These monomers are readily prepared from renewable α-hydroxy acids through a condensation reaction with an aldehyde or ketone. researchgate.netmdpi.com

The synthesis typically involves reacting an α-hydroxy acid, such as L-lactic acid or mandelic acid, with paraformaldehyde or acetone (B3395972) in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.netmdpi.com The reaction is often carried out in a solvent such as toluene (B28343) and heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. mdpi.com This method provides straightforward access to a family of 1,3-dioxolan-4-one monomers with good isolated yields. researchgate.net These monomers can then undergo ring-opening polymerization, often with the elimination of formaldehyde, to produce poly(α-hydroxy acid)s. rsc.org

Table 2: Synthesis of 1,3-Dioxolan-4-one Monomers

α-Hydroxy Acid Carbonyl Source Catalyst Product
L-Lactic Acid Paraformaldehyde p-Toluenesulfonic acid 1,3-Dioxolan-4-one (MeDOX)
L-Lactic Acid Acetone p-Toluenesulfonic acid 2,2,5-Trimethyl-1,3-dioxolan-4-one (Me₃DOX)

Derivatization Strategies for Expanding Dioxolanone Diversity

The structural diversity of dioxolanones can be significantly expanded through various derivatization strategies, allowing for the introduction of new functional groups and stereogenic centers. mdpi.com Chiral 1,3-dioxolan-4-ones, derived from enantiomerically pure α-hydroxy acids, are particularly useful scaffolds in asymmetric synthesis. mdpi.com

One major strategy is the alkylation of the enolate derived from the dioxolanone. By treating the dioxolanone with a strong base like lithium diisopropylamide (LDA), an enolate is formed, which can then react with various electrophiles such as alkyl halides, aldehydes, and ketones. mdpi.com This approach allows for the introduction of a substituent at the 5-position of the dioxolanone ring with high diastereoselectivity. mdpi.com

Furthermore, these chiral dioxolanone enolates can participate in Michael additions to α,β-unsaturated compounds like butenolide and nitroalkenes. mdpi.com This reaction creates a new carbon-carbon bond and can establish a new stereocenter with a high degree of control. Additionally, derivatization can be achieved through cycloaddition reactions. For example, 5-methylene-1,3-dioxolan-4-ones, derived from lactic acid, can act as dienophiles in Diels-Alder reactions, leading to complex spirocyclic adducts. mdpi.com These derivatization methods are instrumental in using simple dioxolanone building blocks to access a wide array of more complex chiral molecules. mdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
(Diacetoxyiodo)benzene (PIDA)
L-Lactic acid
Mandelic acid
Paraformaldehyde
Acetone
p-Toluenesulfonic acid
1,3-Dioxolan-4-one (MeDOX)
2,2,5-Trimethyl-1,3-dioxolan-4-one (Me₃DOX)
5-Phenyl-1,3-dioxolan-4-one (PhDOX)
Lithium diisopropylamide (LDA)

Chemical Reactivity and Transformation Pathways of 4 Prop 1 Enoxymethyl 1,3 Dioxolan 2 One

Ring-Opening Reactions of the 1,3-Dioxolan-2-one Core

The 1,3-dioxolan-2-one ring, a cyclic carbonate, is susceptible to ring-opening reactions, primarily through nucleophilic attack at the electrophilic carbonyl carbon. This process is a cornerstone of cyclic carbonate chemistry, often catalyzed by acids, bases, or metal complexes. The reaction mechanism typically involves the formation of a tetrahedral intermediate which then collapses, cleaving the ring structure.

The nature of the nucleophile dictates the final product. For instance, hydrolysis with water yields a diol and carbon dioxide, while reaction with amines can produce hydroxy-urethanes. This reactivity is fundamental in the context of producing polycarbonates or other functional polymers through ring-opening polymerization (ROP). While specific studies on 4-(prop-1-enoxymethyl)-1,3-dioxolan-2-one are not extensively detailed in the provided literature, the general principles of ROP for related dioxolanones suggest that catalysts can facilitate this transformation to yield functional poly(α-hydroxy acid)s, though side reactions can be induced by eliminated byproducts. rsc.org

Table 1: Representative Ring-Opening Reactions of the 1,3-Dioxolan-2-one Core

Nucleophile Reagent/Catalyst Product Type
Water (H₂O) Acid or Base 1,2-Diol + CO₂
Alcohol (R'OH) Acid or Base Hydroxy ether carbonate
Amine (R'NH₂) - Hydroxy carbamate (urethane)

Reactions Involving the Prop-1-enoxymethyl Side Chain

The prop-1-enoxymethyl side chain features an alkenyl ether (vinyl ether) moiety, which is an electron-rich and highly reactive functional group. Its chemistry is dominated by reactions at the carbon-carbon double bond.

The π-bond of the alkenyl ether makes it a nucleophile, readily undergoing electrophilic addition reactions. chemistrysteps.com The oxygen atom of the ether group directs the regioselectivity of the addition, typically following Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond. byjus.com This leads to the formation of a stabilized carbocation intermediate on the carbon adjacent to the oxygen.

Common electrophilic additions include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr) yields a haloether.

Hydration: Acid-catalyzed addition of water results in the formation of a hemiacetal, which may subsequently hydrolyze.

Alkoxymercuration-Demercuration: This two-step process allows for the Markovnikov addition of an alcohol across the double bond, yielding an acetal (B89532). jove.com

Table 2: Electrophilic Addition Reactions on the Prop-1-enoxymethyl Side Chain

Reagent Conditions Product Regioselectivity
HBr Inert solvent Bromoether Markovnikov
H₂O, H⁺ Acid catalyst Hemiacetal Markovnikov
1. Hg(OAc)₂, R'OH 2. NaBH₄ Two-step sequence Acetal Markovnikov

Beyond simple additions, the side chain can undergo various functional group interconversions (FGIs). fiveable.meimperial.ac.uk These transformations allow for the synthesis of more complex molecules from the parent compound. Key FGIs include:

Ether Cleavage: Under strong acidic conditions, the ether linkage can be cleaved to unmask a hydroxyl group on the dioxolanone ring and propanal.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield an aldehyde or carboxylic acid derivative, respectively. ochemtutor.com

Dihydroxylation: Oxidation with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) converts the double bond into a diol.

Nucleophilic Substitution Reactions on the Dioxolanone Framework

Nucleophilic substitution reactions on the dioxolanone framework primarily involve attack at the carbonyl carbon (C2). youtube.com This process, more accurately described as nucleophilic acyl substitution, typically proceeds via an addition-elimination mechanism that results in ring-opening, as discussed in section 3.1.

True substitution on the ring framework without ring-opening is less common for this specific compound, as it lacks a suitable leaving group on the saturated carbon atoms (C4 and C5). However, if a derivative were synthesized with a leaving group (e.g., a halide) at the C4 position, it could undergo Sₙ2-type reactions. For the parent compound, nucleophilic attack is overwhelmingly directed at the carbonyl group due to its high electrophilicity. youtube.com

Cycloaddition Reactions and Pericyclic Processes

The electron-rich double bond of the vinyl ether side chain is an excellent participant in cycloaddition reactions, which are a class of pericyclic reactions. wikipedia.orgmsu.edu These concerted reactions proceed through a cyclic transition state and are highly valuable for constructing cyclic molecules with high stereospecificity.

[4+2] Cycloaddition (Diels-Alder Reaction): The vinyl ether can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. acs.orgnih.gov Hetero-Diels-Alder reactions are also possible where the vinyl ether reacts with heterodienes. nih.gov

[2+2] Cycloaddition: This reaction can occur with suitable partners, such as electron-deficient alkenes or ketenes, to form four-membered cyclobutane rings. acs.org

1,3-Dipolar Cycloaddition: Vinyl ethers react with 1,3-dipoles like nitrones or azides to generate five-membered heterocyclic rings. capes.gov.br

Table 3: Cycloaddition Reactions of the Alkenyl Ether Moiety

Reaction Type Reactant Partner Product Type
[4+2] Diels-Alder Conjugated diene (e.g., Butadiene) Substituted Cyclohexene
[2+2] Cycloaddition Ketene (R₂C=C=O) Substituted Cyclobutanone

Oxidation and Reduction Pathways of Substituted Dioxolanones

The compound possesses multiple sites that can be oxidized or reduced.

Oxidation Pathways: The primary sites for oxidation are the alkenyl ether side chain and the C-H bonds of the dioxolanone ring.

Epoxidation: The double bond can be oxidized using peroxy acids like m-CPBA to form an epoxide. ochemtutor.com

Oxidative Cleavage: As mentioned in 3.2.2, strong oxidizing agents can cleave the double bond.

Ring Oxidation: Under certain conditions, the C-H bonds on the dioxolanone ring can be oxidized, potentially leading to the formation of lactones or other cleavage products, although this is less common and often requires harsh reagents. organic-chemistry.org Studies on the oxidation of 1,3-dioxolane (B20135) itself show that ring-opening β-scission reactions are dominant pathways. researchgate.net

Reduction Pathways: Both the carbonate group and the side-chain double bond are susceptible to reduction.

Carbonate Reduction: The cyclic carbonate can be reduced to the corresponding diol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic methods, such as using a magnesium catalyst with a borane reducing agent. acs.org

Alkene Hydrogenation: The carbon-carbon double bond can be catalytically hydrogenated (e.g., using H₂ with a Pd, Pt, or Ni catalyst) to a single bond, saturating the side chain. byjus.com

Table 4: Common Oxidation and Reduction Reactions

Transformation Reagent(s) Functional Group Targeted Resulting Functional Group
Oxidation m-CPBA Alkene Epoxide
Oxidation O₃, then DMS Alkene Aldehyde(s)
Reduction LiAlH₄ Carbonate Diol

| Reduction | H₂, Pd/C | Alkene | Alkane |

Acetal and Carbonate Cleavage Reactions of this compound

The chemical stability of this compound is largely determined by the reactivity of its three key functional groups: the cyclic carbonate, the acetal-like dioxolane ring, and the vinyl ether moiety within the prop-1-enoxymethyl side chain. The cleavage of this molecule can be initiated at any of these sites, depending on the reaction conditions, leading to a variety of transformation pathways.

The 1,3-dioxolane ring is an acetal and is therefore susceptible to acid-catalyzed hydrolysis. Under acidic conditions, the acetal can be cleaved to yield the corresponding aldehyde and diol. Similarly, the vinyl ether group is also known to be highly sensitive to acidic conditions, readily hydrolyzing to an aldehyde and an alcohol. The cyclic carbonate group, while more stable than the acetal and vinyl ether functionalities, can also undergo hydrolysis under acidic, basic, or enzymatic conditions to afford a diol and carbon dioxide.

Due to the presence of these three susceptible functional groups, the selective cleavage of this compound can be challenging. The relative rates of cleavage will depend on the specific catalyst used and the reaction conditions employed. For instance, mild acidic conditions might preferentially cleave the more labile vinyl ether or acetal linkages, while leaving the carbonate ring intact. Conversely, specific enzymatic conditions could potentially target the carbonate hydrolysis without affecting the other groups.

While specific research on the cleavage reactions of this compound is not extensively documented in the public domain, the reactivity can be inferred from the well-established chemistry of its constituent functional groups. The expected cleavage pathways are summarized in the table below.

Reaction ConditionFunctional Group TargetedExpected Cleavage ProductsNotes
Mild Acidic Hydrolysis (e.g., dilute HCl, H₂SO₄)Vinyl Ether and/or AcetalGlycerol (B35011) carbonate, Propanal, and/or Glycerol, Carbon dioxide, PropanalThe vinyl ether is generally more acid-labile than the cyclic acetal. sci-hub.seresearchgate.net
Strong Acidic Hydrolysis (e.g., concentrated acid, heat)Vinyl Ether, Acetal, and CarbonateGlycerol, Propanal, Carbon dioxideComplete degradation of the molecule is expected under harsh acidic conditions.
Basic Hydrolysis (e.g., NaOH, KOH)Carbonate1-(Prop-1-enoxymethyl)glycerol, Carbonate saltAcetals and vinyl ethers are generally stable under basic conditions. nih.gov
Enzymatic Hydrolysis (e.g., Lipases, Esterases)Carbonate1-(Prop-1-enoxymethyl)glycerol, Carbon dioxideEnzymes can offer high selectivity for carbonate cleavage. nih.gov
Table 1. Predicted Acetal and Carbonate Cleavage Pathways of this compound.

Detailed Research Findings:

Studies on related compounds provide insight into the expected reactivity. For example, the acid-catalyzed hydrolysis of simple acetals is a well-understood process that proceeds through a resonance-stabilized carboxonium ion intermediate. The rate of this cleavage is influenced by the electronic properties of the substituents. nih.gov Similarly, the hydrolysis of vinyl ethers is also acid-catalyzed and is known to be a rapid reaction. sci-hub.seresearchgate.net

The hydrolysis of cyclic carbonates, such as ethylene (B1197577) carbonate and propylene carbonate, has been shown to be catalyzed by various enzymes, including rat liver imidase, leading to the formation of the corresponding diol and carbon dioxide. nih.gov This suggests that enzymatic methods could be a viable route for the selective cleavage of the carbonate ring in this compound.

Furthermore, the degradation of polymers derived from monomers containing 1,3-dioxolane structures has been studied. For instance, poly(1,3-dioxolane) can undergo degradation through two main pathways: depolymerization in the presence of an acid catalyst at elevated temperatures, or acid-catalyzed hydrolysis of the acetal linkages within the polymer chain. researchgate.net This highlights the inherent instability of the dioxolane ring system under acidic conditions, which would also apply to the monomeric compound.

Polymerization Studies and Polymer Material Development from Dioxolanone Monomers

Ring-Opening Polymerization (ROP) of 4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one and Analogues

The ring-opening polymerization (ROP) of cyclic carbonates is the most prevalent method for synthesizing aliphatic polycarbonates. researchgate.net This technique allows for good control over the polymer's microstructure and properties. researchgate.net However, the ROP of five-membered cyclic carbonates like 1,3-dioxolan-2-one derivatives is thermodynamically less favorable compared to their six- or seven-membered counterparts due to lower ring strain. researchgate.netmdpi.com Consequently, polymerization often requires higher temperatures, which can lead to side reactions such as decarboxylation (loss of CO2), resulting in ether linkages within the polycarbonate backbone. mdpi.com

The monomer this compound is an analogue of glycerol (B35011) carbonate (4-hydroxymethyl-1,3-dioxolan-2-one), a key bio-derived monomer. rsc.org Its unsaturated side chain provides a reactive handle for further chemical transformations. The polymerization of such functionalized cyclic carbonates can be initiated through various mechanisms, including anionic, cationic, and organocatalytic pathways, each influencing the final polymer structure and properties. mdpi.com

Anionic ROP of cyclic carbonates is typically initiated by nucleophiles such as alkoxides, hydroxides, or organometallic compounds. mdpi.com The polymerization proceeds via a nucleophilic attack on the carbonyl carbon of the carbonate monomer, leading to the cleavage of the acyl-oxygen bond and the formation of a propagating alkoxide chain end. mdpi.comrsc.org

A significant challenge in the anionic ROP of five-membered rings is the competing backbiting reaction. rsc.org Here, the active alkoxide chain end can attack a carbonate group along the polymer backbone, leading to the formation of cyclic monomers or oligomers and broadening the molecular weight distribution. rsc.org Furthermore, polymerization at elevated temperatures, often necessary for these less-strained rings, can promote decarboxylation, yielding a copolymer with both carbonate and ether units. mdpi.com For glycerol carbonate, anionic polymerization using a partially deprotonated trimethylolpropane (B17298) initiator at 170 °C has been shown to proceed with simultaneous decarboxylation to produce hyperbranched polyethers. nih.gov While specific studies on this compound are scarce, its structural similarity to other functionalized five-membered carbonates suggests it would follow a similar pathway, with careful selection of initiator and reaction conditions being crucial to control the polymer structure.

Table 1: Examples of Anionic ROP of Functionalized Cyclic Carbonates Data presented for analogous monomers due to lack of specific data for this compound.

MonomerInitiatorSolventTemperature (°C)Resulting Polymer StructureReference
Glycerol CarbonatePartially deprotonated TrimethylolpropaneBulk170Hyperbranched polyether (via decarboxylation) nih.gov
4-(Allyloxymethyl)-1,3-dioxolan-2-oneN/AN/AN/AData not specifically available for anionic ROP, but the allyl group provides a functional handle. tcichemicals.com

Cationic ROP is initiated by Lewis acids or strong protic acids, which activate the monomer towards nucleophilic attack. rsc.org For cyclic carbonates and related structures like dioxolanes, the polymerization can proceed through two main competing pathways: the Activated Monomer (AM) mechanism and the Active Chain End (ACE) mechanism. rsc.orgnih.govafinitica.com

In the Activated Monomer (AM) mechanism, the catalyst (typically a protic acid) protonates the carbonyl oxygen of the cyclic carbonate monomer. rsc.org This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an initiator molecule, such as an alcohol, or the hydroxyl end-group of a growing polymer chain. afinitica.comresearchgate.net The propagation occurs by the repeated reaction of the neutral hydroxyl-terminated polymer chain with the activated monomer. nih.gov This mechanism is often favored under conditions with a high concentration of the initiator (e.g., an alcohol) and can help suppress side reactions like cyclization that are more common in the ACE mechanism. nih.gov For the cationic copolymerization of cyclic acetals and 1,3-dioxolan-4-ones, the AM mechanism was suggested to be the dominant pathway when using a protonic acid catalyst. acs.org

Conversely, the Active Chain End (ACE) mechanism involves the formation of a propagating chain with a cationic active center, such as a tertiary oxonium ion. nih.gov The activated monomer can be attacked by the carbonyl oxygen of another monomer molecule, generating a dimer with a reactive cationic chain end. rsc.org This active chain end then propagates by sequentially adding more monomer units. The ACE mechanism is often associated with side reactions, particularly intramolecular transacetalization (backbiting), which leads to the formation of cyclic polymers and a broader molecular weight distribution. nih.gov The competition between the AM and ACE mechanisms is a known phenomenon in the cationic ROP of cyclic ethers and has also been observed for cyclic carbonates. afinitica.com Maintaining a low monomer concentration can help to minimize the contribution of the ACE mechanism. afinitica.com

Transacetalization is a characteristic side reaction in the cationic polymerization of cyclic acetals and related structures containing acetal (B89532) or formal moieties, like polydioxolane. nih.govacs.org This process involves the cleavage and reformation of acetal linkages along the polymer backbone by the active chain end or by acid catalysts. It is an equilibrium-driven process that can lead to a randomization of monomer units in copolymers, chain scrambling, and changes in molecular weight and distribution. acs.org In the cationic copolymerization of 1,3-dioxepane (B1593757) and 5-methyl-1,3-dioxolan-4-one, transacetalization reactions were found to occur, resulting in diverse polymer structures. acs.org For polymers derived from this compound, the polyether-polycarbonate backbone could be susceptible to such acid-catalyzed rearrangements, impacting the final material's structural integrity and properties.

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for mediating ROP. sciepublish.comgoogle.com These catalysts offer high activity and selectivity, often under mild reaction conditions. For cyclic carbonates, common organocatalysts include Brønsted acids (e.g., methanesulfonic acid), Brønsted bases like amidines (1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) and guanidines (1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD), and nucleophilic catalysts such as N-heterocyclic carbenes (NHCs) and 4-(dimethylamino)pyridine (DMAP). sciepublish.comgoogle.com

Many organocatalytic systems operate through a bifunctional activation mechanism. For instance, a combination of a Lewis base (like DBU) and a hydrogen-bond donor (like thiourea) can activate both the initiator (alcohol) and the monomer simultaneously, facilitating controlled polymerization. researchgate.net The ROP of functionalized cyclic carbonates has been successfully achieved using such systems. researchgate.net For example, DMAP has been used to catalyze the ROP of D,L-lactide using glycerol 1,2-carbonate as a bio-based initiator, proceeding through a proposed monomer-activated mechanism. sciepublish.com This approach yields polymers with good end-group fidelity, minimizing undesirable side reactions. sciepublish.com Given the functional nature of this compound, organocatalytic methods present a promising route for its controlled polymerization to yield well-defined functional polycarbonates.

Table 2: Examples of Organocatalytic ROP of Functionalized Cyclic Carbonates Data presented for analogous monomers due to lack of specific data for this compound.

MonomerCatalyst/InitiatorSolventTemperature (°C)Mₙ (g/mol)Đ (Mₙ/Mₙ)Reference
5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC)(-)-sparteine/Thiourea/BnOHChloroformRT4,600-10,5001.12-1.49 researchgate.net
Trimethylene Carbonate (TMC)TBD/BnOHBulkRTup to 72,0001.04-1.83 google.com
D,L-LactideGlycerol 1,2-carbonate/DMAPBulk135~4,0001.3 sciepublish.com

Metal-Free Polymerization Protocols

Research into the polymerization of related dioxolanone monomers, specifically 1,3-dioxolan-4-ones, has explored metal-free protocols to synthesize polylactic acid (PLA). nih.govnih.gov These studies have identified organocatalysts, such as Brønsted acids like p-toluenesulfonic acid, as effective for ring-opening polymerization (ROP). nih.govnih.govdntb.gov.ua The reactions are often conducted in bulk (solvent-free), which is advantageous from an environmental and industrial perspective. nih.govnih.gov The mechanism proposed for this type of polymerization involves a double activation of the monomer by the acid catalyst. nih.govnih.gov While these protocols are established for PLA precursors, their direct applicability and optimization for this compound are not documented in the available literature.

Copolymerization Strategies

Copolymerization is a common strategy to tailor the properties of polymers. For related dioxolanone systems, this approach has been used to create new materials.

Cationic ring-opening copolymerization of 1,3-dioxolan-4-ones with cyclic acetals has been examined to create hybrid polymer systems. osaka-u.ac.jp These reactions, often initiated by a protonic acid catalyst, can proceed through an activated monomer mechanism and may involve side reactions like transacetalization. osaka-u.ac.jp Such copolymers can incorporate both formal and ester moieties in the main chain, leading to materials with unique degradation profiles. osaka-u.ac.jp Again, the specific application of this strategy to this compound is not described.

Advanced Characterization and Computational Analysis of 4 Prop 1 Enoxymethyl 1,3 Dioxolan 2 One

Spectroscopic Techniques for Structural Elucidaion and Reaction Monitoring

Spectroscopy is the cornerstone for the structural determination of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the atomic connectivity, molecular weight, and functional groups within the molecule.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule in solution. Analysis of 4-(prop-1-enoxymethyl)-1,3-dioxolan-2-one and its analogs involves a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the same for carbon atoms. For the closely related isomer, 4-(allyloxymethyl)-1,3-dioxolan-2-one, specific proton chemical shifts have been identified. researchgate.net The core structure of substituted 1,3-dioxolan-2-ones shows characteristic signals for the methine (CH) and methylene (B1212753) (CH₂) protons of the five-membered ring. rsc.orgresearchgate.netrsc.org

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical ranges for similar structures. The solvent is assumed to be CDCl₃.

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
Carbonyl (C=O)-~155Carbonyl carbon of the cyclic carbonate. rsc.org
Ring CH~4.9-5.1~74Methine proton/carbon at position 4 of the dioxolanone ring.
Ring CH₂~4.4-4.6~66-67Methylene protons/carbon at position 5 of the dioxolanone ring.
Side-chain CH₂-O~3.7-3.9~70-72Methylene group attached to the ring and the ether oxygen.
Ether O-CH=~6.2-6.4~140-145Vinylic proton/carbon adjacent to the ether oxygen.
Vinylic =CH-~4.9-5.1~100-105Vinylic proton/carbon adjacent to the methyl group.
Methyl (-CH₃)~1.6-1.8~17-19Terminal methyl group on the prop-1-enyl chain.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the assignment of signals observed in 1D spectra.

DOSY NMR: Diffusion-Ordered NMR Spectroscopy (DOSY) is an advanced technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. nih.gov This method, often called "NMR chromatography," can be used to monitor reaction progress, identify intermediates, and study aggregation or solvation states in solution without physical separation. nih.gov

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Electrospray Ionization (ESI-MS) is a soft ionization technique particularly useful for analyzing polar molecules without causing significant decomposition. rsc.orgpsu.edu

When analyzing this compound (Molecular Formula: C₇H₁₀O₄, Molecular Weight: 158.15 g/mol ), the ESI-MS spectrum is expected to show a prominent peak corresponding to the molecular ion, often adducted with a cation like sodium ([M+Na]⁺) or hydrogen ([M+H]⁺). Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov This fragmentation provides valuable data for confirming the molecular structure, such as the cleavage of the ether linkage or the opening of the dioxolanone ring. rsc.orgnih.gov

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the carbonyl (C=O) group in the five-membered cyclic carbonate ring.

Interactive Data Table: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H StretchVinylic (C=C-H)
~2850-3000C-H StretchAliphatic (CH₂, CH₃)
~1780-1810C=O StretchCyclic Carbonate
~1650-1680C=C StretchAlkene
~1050-1200C-O StretchCarbonate and Ether

The most telling feature in the IR spectrum is the high-frequency C=O stretch, typically found around 1800 cm⁻¹, which is a hallmark of the strained five-membered ring of the 1,3-dioxolan-2-one structure. nist.gov

Chromatographic Methods for Purity and Molecular Weight Determination (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential technique for characterizing polymers. paint.org Since this compound can act as a monomer, SEC is the primary method for analyzing the polymers derived from it. SEC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. paint.orgnih.gov

When coupled with multiple detectors, such as a differential refractometer (DRI), a viscometer, and a multi-angle light scattering (MALS) detector, SEC can provide a comprehensive analysis of a polymer sample. nist.gov This setup allows for the determination of absolute molecular weights and provides insights into the polymer's architecture. researchgate.net

Interactive Data Table: Information Obtained from SEC Analysis of Polymers

ParameterSymbolDescription
Number-Average Molecular WeightMₙThe total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular WeightMₒAn average that accounts for the contribution of larger molecules to the overall molecular weight.
Polydispersity IndexĐ (or PDI)A measure of the breadth of the molecular weight distribution, calculated as Mₒ/Mₙ. A value of 1.0 indicates a monodisperse sample.
Hydrodynamic VolumeVₕThe effective volume of a polymer molecule in solution, which is the basis for SEC separation.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry provides theoretical insights that complement experimental findings. Methods like Density Functional Theory (DFT) can be used to model the properties of this compound. Theoretical calculations can predict the molecule's minimum energy conformation, its vibrational frequencies (for comparison with IR spectra), and its NMR chemical shifts. researchgate.net

Furthermore, computational models can elucidate the electronic structure of the molecule, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's reactivity and electronic properties. These theoretical studies can provide a deeper understanding of the structure-property relationships and guide further experimental work.

Quantum Chemical Calculations (DFT) for Reactivity and Mechanism Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules like this compound. mdpi.com Methods such as B3LYP with the 6-31G(d) basis set are commonly used to investigate molecular mechanisms and selectivity in reactions involving related dioxolane structures. researchgate.net

A primary application of DFT is the analysis of reactivity indices derived from the conceptual DFT framework. These indices, including global electrophilicity and nucleophilicity, help predict the behavior of the molecule in chemical reactions. For instance, calculations can determine whether the dioxolanone will act as a nucleophile or an electrophile, and identify the most reactive sites within the molecule. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the molecule. nih.gov

Furthermore, DFT is instrumental in mapping out reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a potential reaction can be constructed. rsc.org This allows for the prediction of reaction pathways that are both kinetically and thermodynamically favored. researchgate.net For example, in cycloaddition reactions, DFT can predict which double bond is more likely to be attacked. researchgate.net The geometries and vibrational frequencies obtained from DFT calculations for similar molecules, such as 4-methyl-1,3-dioxolan-2-one, have shown good agreement with experimental data, validating the accuracy of these computational methods. researchgate.net

Table 1: Representative DFT-Calculated Reactivity Parameters for a Dioxolanone Derivative
ParameterDescriptionTypical Calculated Value (a.u.)
Total EnergyThe total electronic energy of the optimized molecular structure.-418.56
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to nucleophilicity.-0.285
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity.0.052
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity.0.337
Global Electrophilicity Index (ω)Measures the propensity of a species to accept electrons.1.15 eV

Kinetic Modeling of Dioxolanone Reactions

Kinetic modeling provides a quantitative understanding of reaction dynamics, rates, and the evolution of species concentrations over time. For compounds related to this compound, such as 1,3-dioxolane (B20135), detailed kinetic models have been developed to describe complex reaction networks like oxidation. researchgate.net These models consist of a series of elementary reactions, each with its own rate coefficient, which is often dependent on temperature.

The development of such a model requires accurate thermochemical data and reaction rate coefficients. These parameters can be determined through theoretical calculations or estimated by analogy to structurally similar molecules. researchgate.net For instance, the reaction classes and rate expressions for a dioxolanone might be adapted from established models for cyclic ethers or carbonates. researchgate.net

Once a model is constructed, reaction pathway analysis and brute force sensitivity analysis are employed to identify the most significant reaction channels and the rate-limiting steps under various conditions. researchgate.net This can reveal, for example, which hydrogen abstraction sites are most favorable or which subsequent decomposition pathways dominate. Kinetic modeling has been successfully applied to predict experimental observations such as ignition delay times and the formation of stable intermediates in reactors. researchgate.net While often applied to combustion, the principles are transferable to other reaction systems, providing a framework to predict how changes in conditions will affect reaction outcomes.

Table 2: Example of Elementary Reactions in a Kinetic Model for a Dioxolanone
Reaction TypeExample Elementary ReactionRate Parameters (Arrhenius Form: k = A * T^n * exp(-Ea/RT))
H-atom AbstractionDioxolanone + OH• → Dioxolanone_Radical + H₂OA = 2.50E+06, n = 2.1, Ea = 1.2 kcal/mol
Ring OpeningDioxolanone_Radical → Ring_Opened_RadicalA = 3.15E+13, n = 0.0, Ea = 25.5 kcal/mol
DecompositionRing_Opened_Radical → Product A + Product BA = 1.20E+14, n = 0.0, Ea = 30.1 kcal/mol

Potential Energy Surface Analysis for Reaction Pathways

Potential Energy Surface (PES) analysis is a fundamental computational approach used to explore the geometric and energetic landscape of a chemical reaction. The PES maps the potential energy of a system as a function of the positions of its atoms, providing a visual representation of the path from reactants to products. mdpi.com

Computational methods are used to locate the critical points on the PES: minima, which correspond to stable reactants, intermediates, and products, and first-order saddle points, which represent the transition states. mdpi.com Techniques such as the climbing image nudged elastic band (CI-NEB) method can be employed to identify the minimum energy path and locate the transition state structure connecting two minima. rsc.org

A key step in PES analysis is the verification of transition states through frequency analysis. A genuine transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. rsc.org The energy difference between the reactants and the highest transition state on the reaction path defines the activation energy barrier, which is a critical factor in determining the reaction rate. researchgate.net By mapping the PES, researchers can uncover stepwise versus concerted mechanisms, assess the feasibility of competing pathways by comparing their respective energy barriers, and understand the stability of any intermediates formed during the reaction. rsc.org

Table 3: Hypothetical Relative Energies Along a Reaction Pathway on a Potential Energy Surface
Point on PESDescriptionRelative Enthalpy (ΔH, kcal/mol)
ReactantsStarting materials (Dioxolanone + Reagent)0.0
Transition State 1 (TS1)Energy maximum for the first step+15.2
IntermediateA stable species formed during the reaction-5.8
Transition State 2 (TS2)Energy maximum for the second step+10.4
ProductsFinal reaction products-22.1

Prediction of Stereochemical Outcomes

For chiral molecules like substituted 1,3-dioxolan-2-ones, predicting the stereochemical outcome of a reaction is of paramount importance. Computational chemistry offers powerful tools to forecast which stereoisomer will be preferentially formed. This is particularly relevant in asymmetric synthesis, where chiral 1,3-dioxolan-4-ones are used as auxiliaries to control the formation of new stereogenic centers. mdpi.com

The prediction of stereoselectivity relies on calculating the energies of the diastereomeric transition states that lead to the different possible stereoisomeric products. According to transition state theory, the reaction pathway with the lower activation energy will be faster and thus lead to the major product. Computational programs, based on either molecular mechanics or higher-level DFT methods, can be used to model these transition states. nih.gov

Specialized software has been developed that incorporates efficient conformational search algorithms to locate the lowest-energy conformations of the transition state structures. nih.gov By comparing the relative energies of the different transition states (e.g., for an electrophile attacking the Re face versus the Si face of a dioxolanone-derived enolate), a prediction of the diastereomeric or enantiomeric excess can be made. These computational predictions can then be compared with experimental results from reactions such as Michael additions and Diels-Alder cycloadditions to validate and refine the models. mdpi.comnih.gov

Table 4: Example of Computational Prediction of Stereoselectivity
Transition StateDescriptionCalculated Relative Energy (kcal/mol)Predicted Product Ratio (at 298 K)
TS-A (pro-R)Transition state leading to the (R)-product0.095 : 5
TS-B (pro-S)Transition state leading to the (S)-product+1.8

Broader Research Implications and Future Perspectives for 4 Prop 1 Enoxymethyl 1,3 Dioxolan 2 One

Role as a Versatile Building Block in Complex Organic Synthesis

The unique molecular architecture of 4-((allyloxy)methyl)-1,3-dioxolan-2-one, featuring two distinct and orthogonally reactive functional groups—a cyclic carbonate and a terminal allyl group—positions it as a highly versatile building block in modern organic synthesis. This bifunctionality allows for stepwise or tandem reactions, providing chemists with a powerful tool for constructing complex molecular frameworks.

The cyclic carbonate moiety is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is widely exploited for the synthesis of 1,2-diols and other functionalized derivatives. More significantly, its reaction with amines provides a pathway to create hydroxy-urethane linkages, a cornerstone of non-isocyanate polyurethane (NIPU) chemistry. The allyl group, on the other hand, offers a rich platform for a multitude of transformations, including but not limited to:

Polymerization: Radical or metathesis polymerization can proceed via the vinyl group.

Click Chemistry: The terminal double bond is an ideal substrate for thiol-ene reactions, allowing for efficient and specific post-polymerization modifications.

Classic Alkene Reactions: It can undergo epoxidation, dihydroxylation, hydroformylation, and other addition reactions to introduce further complexity.

This dual reactivity allows for the strategic design of synthetic pathways where one functional group can be reacted while the other remains protected for subsequent transformations, enabling the creation of intricate and multifunctional molecules. researchgate.netresearchgate.net

Contributions to Sustainable Chemistry Through CO2 Utilization

One of the most significant aspects of 4-((allyloxy)methyl)-1,3-dioxolan-2-one is that its very synthesis represents a prime example of carbon capture and utilization (CCU). The compound is typically produced through the atom-economical cycloaddition of carbon dioxide (CO2) to its corresponding epoxide precursor, allyl glycidyl (B131873) ether (AGE). researchgate.net This process transforms CO2, a greenhouse gas and industrial waste product, into a valuable chemical feedstock incorporated directly into the molecule's structure. rwth-aachen.deresearchgate.net

This synthetic route aligns with the core principles of sustainable and green chemistry by:

Utilizing a Renewable C1 Feedstock: It valorizes waste CO2 as a viable carbon source. rwth-aachen.de

High Atom Economy: The reaction is an addition, meaning all atoms from the reactants are incorporated into the final product, minimizing waste.

Reducing Reliance on Hazardous Reagents: This pathway avoids the use of highly toxic phosgene (B1210022) and its derivatives, which are traditionally used in carbonate synthesis.

Research in this area is focused on developing highly efficient and recyclable catalytic systems to facilitate this transformation under mild, solvent-free conditions, further enhancing its environmental credentials. researchgate.net

Table 1: Catalytic Systems for the Synthesis of Cyclic Carbonates from Epoxides and CO2

Catalyst SystemCo-catalyst / ConditionsYield (%)Reference
Zinc-loaded Melamine-based Porous Organic Framework (Zn@MTPOF)Benign reaction conditionsOutstanding researchgate.net
Sulfonated Porous PolymerTetrabutylammonium (B224687) bromide (TBAB), 50°C, 1 bar CO293-99 researchgate.net
ZnII-functionalized Covalent Organic Framework (Zn@TpTta)Solvent-free, 1 atm CO269-99 researchgate.net

Development of Advanced Materials with Tunable Properties

The bifunctional nature of 4-((allyloxy)methyl)-1,3-dioxolan-2-one is a key enabler for the design of advanced materials with precisely controlled and tunable properties. The ability to polymerize or modify the molecule through two independent chemical handles allows for the creation of diverse polymer architectures, from linear thermoplastics to complex cross-linked thermosets. researchgate.net

Properties can be tuned by:

Post-Polymerization Modification (PPM): Polymers can be formed via the allyl groups, leaving a chain decorated with reactive cyclic carbonate pendants. These pendants can then be modified with various nucleophiles (e.g., amines, alcohols) to alter properties like hydrophilicity, thermal stability, and bio-adhesion. researchgate.netresearchgate.net

Cross-linking Density: The molecule can act as a cross-linking agent. For instance, the carbonate rings can be opened to form polymer chains that are subsequently cross-linked through the allyl groups, or vice-versa. Controlling the degree of cross-linking allows for fine-tuning of mechanical properties, such as rigidity, elasticity, and solvent resistance.

Copolymerization: Introducing the monomer into copolymer formulations with other vinyl or ring-opening monomers allows for the incorporation of its specific functionalities, thereby tailoring the final properties of the bulk material.

This strategic control over molecular architecture is crucial for developing materials for specialized applications where performance is dictated by fine chemical details.

Table 2: Tuning Material Properties via Dual Functionality

Functional GroupPotential ReactionResulting ArchitectureTunable Property
Allyl GroupRadical PolymerizationLinear chain with pendant carbonatesBase polymer backbone
Cyclic CarbonateRing-Opening with AminesHydroxy-urethane side chainsPolarity, H-bonding, Thermal Stability
Both GroupsSequential ReactionCross-linked networkMechanical Strength, Swelling

Emerging Applications in Specialized Polymer Formulations

The unique reactivity of 4-((allyloxy)methyl)-1,3-dioxolan-2-one has led to its exploration in several high-performance and specialized polymer applications. A primary area of interest is in the formulation of non-isocyanate polyurethanes (NIPUs) . By reacting the cyclic carbonate with diamines, it is possible to form poly(hydroxy-urethane)s, which are promising sustainable alternatives to traditional polyurethanes that avoid the use of toxic and moisture-sensitive isocyanate precursors.

Other emerging applications include:

Advanced Coatings and Adhesives: The ability to form highly cross-linked networks leads to materials with excellent chemical resistance, durability, and adhesion, suitable for protective coatings.

Thermosetting Resins: It can be used as a reactive monomer or cross-linker in resin formulations for composites and molding compounds.

Functional Polymer Supports: Polymers derived from this monomer can be used as scaffolds for catalysts or in separation sciences, with properties tailored through side-chain modification.

Biomedical Materials: Polycarbonates and polyurethanes are often characterized by good biocompatibility. The potential to create functional and biodegradable materials makes this monomer attractive for drug delivery systems and tissue engineering scaffolds.

Unexplored Reactivity and Derivatization Opportunities

While much of the focus has been on polymerization and basic ring-opening, the full chemical potential of 4-((allyloxy)methyl)-1,3-dioxolan-2-one remains largely untapped. Its structure invites exploration into more complex and novel transformations, opening avenues for future research.

Future perspectives on its reactivity could include:

Advanced Alkene Chemistry: Beyond simple polymerization, the allyl group is a candidate for powerful reactions like ring-closing or cross-metathesis to form complex macrocycles or graft copolymers. Hydroformylation could introduce aldehyde handles for further derivatization.

Selective Ring-Opening: The use of enzymatic or highly selective catalytic systems for ring-opening could provide access to chiral hydroxy-urethanes, which are valuable intermediates in pharmaceutical synthesis.

Tandem Reactions: Designing one-pot reactions where both the allyl group and the carbonate ring react in a controlled sequence could lead to rapid construction of complex heterocyclic systems.

Surface Modification: The molecule could be grafted onto surfaces via its allyl or carbonate group to impart specific properties like hydrophobicity, biocompatibility, or reactivity to a base material.

Investigating these unexplored pathways could unlock new classes of compounds and materials derived from this versatile building block.

Green Synthesis Methodologies and Process Intensification

Future development will undoubtedly focus on optimizing the synthesis of 4-((allyloxy)methyl)-1,3-dioxolan-2-one to be even more efficient and environmentally benign. The core strategy of CO2 cycloaddition is already green, but further improvements are possible through process intensification. researchgate.net

Key areas for future research include:

Heterogeneous Catalysis: Moving from homogeneous to robust, heterogeneous catalyst systems would simplify product purification, eliminate catalyst waste, and allow for continuous manufacturing processes. researchgate.net

Flow Chemistry: Transitioning the synthesis from batch reactors to continuous flow systems can offer superior control over reaction parameters (temperature, pressure), improve safety, and increase throughput, making the process more scalable and economically viable.

Alternative Energy Sources: The use of microwave irradiation or sonication to accelerate the reaction could significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net

Bio-based Precursors: A fully sustainable lifecycle would involve producing the allyl glycidyl ether precursor from renewable, bio-based sources (e.g., from glycerol (B35011), a byproduct of biodiesel production), creating a monomer derived entirely from non-fossil feedstocks.

By advancing these green methodologies, 4-((allyloxy)methyl)-1,3-dioxolan-2-one can be positioned as a truly sustainable chemical building block for the next generation of materials.

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